molecular formula C5H5IN2O B189614 5-Iodo-6-methylpyrimidin-4-ol CAS No. 7752-74-1

5-Iodo-6-methylpyrimidin-4-ol

Cat. No.: B189614
CAS No.: 7752-74-1
M. Wt: 236.01 g/mol
InChI Key: XHNGJGWIEPTDEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrimidin-4-ol typically involves the iodination of 4-hydroxy-6-methylpyrimidine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent . The reaction is carried out in acetic acid at room temperature. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of N-iodo-succinimide and acetic acid provides a straightforward and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation and Reduction Reactions: Oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: 5-Iodo-6-methylpyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: The compound’s unique structure and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methylpyrimidin-4-ol and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the hydroxyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 5-Bromo-6-methylpyrimidin-4-ol
  • 5-Chloro-6-methylpyrimidin-4-ol
  • 5-Fluoro-6-methylpyrimidin-4-ol

Comparison: 5-Iodo-6-methylpyrimidin-4-ol is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different steric and electronic effects, influencing the compound’s overall properties and applications .

Properties

IUPAC Name

5-iodo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNGJGWIEPTDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346957
Record name 5-iodo-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-74-1
Record name 5-iodo-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Iodo-6-methylpyrimidin-4-ol

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